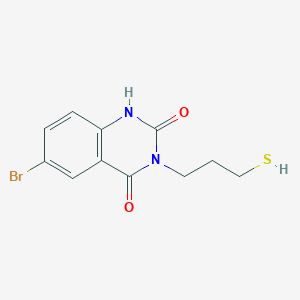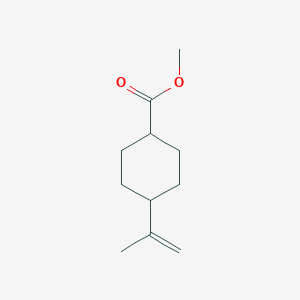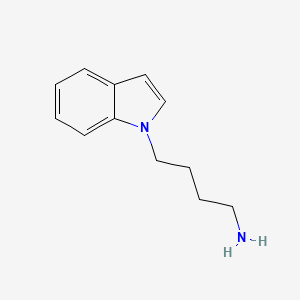![molecular formula C50H67ClN2O10 B14265938 3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, dimethylamino, hydroxy, and methyloxan groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the Core Structure: This step involves the construction of the pentacyclic heptacosa core through cyclization reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of chloro groups with other nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a therapeutic agent or drug candidate.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Modulation of Pathways: Influence on signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide analogs: .
Other Pentacyclic Compounds: Molecules with similar core structures but different functional groups.
特性
分子式 |
C50H67ClN2O10 |
|---|---|
分子量 |
891.5 g/mol |
IUPAC名 |
3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide |
InChI |
InChI=1S/C50H67ClN2O10/c1-10-13-29-16-17-31-20-25(3)38(62-39-23-35(53(8)9)43(28(6)61-39)52-47(59)40-27(5)34(51)18-19-36(40)54)15-12-14-33-30(11-2)22-32-42(26(4)21-37(55)44(32)56)49(33,7)45(57)41-46(58)50(31,24-29)63-48(41)60/h12,14,16-20,22,26,28-29,31-33,35,37-39,42-44,54-57H,10-11,13,15,21,23-24H2,1-9H3,(H,52,59)/b14-12+,25-20+,45-41? |
InChIキー |
YBVBNDGHKHKUAG-RJSIKDNPSA-N |
異性体SMILES |
CCCC1CC23C(C=C1)/C=C(/C(C/C=C/C4C(=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5O)O)C)CC)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)N(C)C)\C |
正規SMILES |
CCCC1CC23C(C=C1)C=C(C(CC=CC4C(=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5O)O)C)CC)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/no-structure.png)
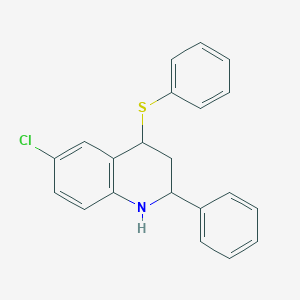
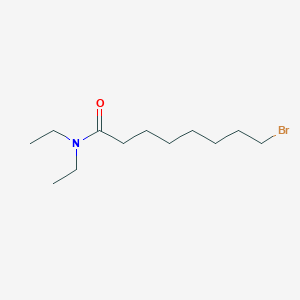
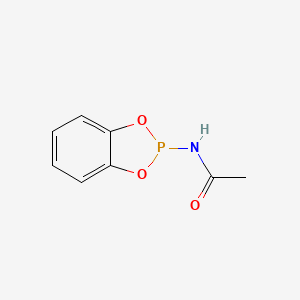

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
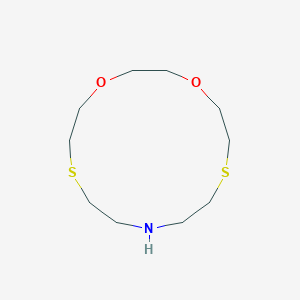
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
